

An In-depth Technical Guide to 2,2-Dimethyl-4-oxopentanenitrile

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Compound of Interest

Compound Name: STA-2842

Cat. No.: B14746396

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Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxopentanenitrile, a bifunctional organic compound with significant utility in synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and reactivity profile. While this compound is a valuable building block for the synthesis of potentially bioactive molecules, it is important to note that, as of the current literature, specific data on the biological activity, mechanism of action, and associated signaling pathways of 2,2-dimethyl-4-oxopentanenitrile itself are not available. The broader class of β -ketonitriles, however, has been a subject of interest in medicinal chemistry. This guide summarizes the available quantitative data in structured tables, provides detailed experimental protocols for its synthesis, and includes visualizations of synthetic workflows.

Chemical Identity and Physicochemical Properties

2,2-Dimethyl-4-oxopentanenitrile, also known as "Compound X" in certain educational contexts, is a member of the β -ketonitrile class of compounds. Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and two methyl groups at the 2-position, creating a quaternary carbon center adjacent to the nitrile group.^[1]

Table 1: Chemical Identifiers for 2,2-Dimethyl-4-oxopentanenitrile

Identifier	Value
IUPAC Name	2,2-dimethyl-4-oxopentanenitrile[2]
CAS Number	33235-13-1[2]
Molecular Formula	C ₇ H ₁₁ NO[2]
Molecular Weight	125.17 g/mol [2]
SMILES	CC(=O)CC(C)(C)C#N[2]
InChIKey	XHJHGJBVGKYYJD-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of 2,2-Dimethyl-4-oxopentanenitrile

Property	Value
Appearance	Colorless to pale yellow liquid or solid[4]
Purity (Typical)	≥95%[5]
Topological Polar Surface Area	40.9 Å ² [3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	2[3]
Rotatable Bond Count	2[3]

Table 3: Predicted Spectroscopic Data for 2,2-Dimethyl-4-oxopentanenitrile

Spectroscopy	Feature	Chemical Shift / Frequency
^1H NMR	gem-dimethyl group (s, 6H)	δ 1.2–1.4 ppm
Methylene group (s, 2H)	Not specified	
Acetyl group (s, 3H)	Not specified	
^{13}C NMR	Nitrile carbon ($\text{C}\equiv\text{N}$)	
Ketone carbonyl ($\text{C}=\text{O}$)	~205-220 ppm	2260-2200 cm^{-1} (medium intensity)[6]
IR Spectroscopy	Nitrile ($\text{C}\equiv\text{N}$) stretch	
Ketone ($\text{C}=\text{O}$) stretch	1725-1705 cm^{-1} (strong intensity)[6]	

Note: The methylene and acetyl proton chemical shifts are not specified in the available search results and would require experimental determination for precise assignment.[7]

Synthesis of 2,2-Dimethyl-4-oxopentanenitrile

The primary and most effective method for synthesizing 2,2-dimethyl-4-oxopentanenitrile is the acylation of the isobutyronitrile anion.[8] This involves the deprotonation of isobutyronitrile using a strong base to form a carbanion, which then acts as a nucleophile, attacking an acetylating agent.[8]

Experimental Protocols

This protocol is a representative procedure for the synthesis of β -ketonitriles and can be adapted for 2,2-dimethyl-4-oxopentanenitrile.[1]

Materials:

- Isobutyronitrile
- Acetylating agent (e.g., acetyl chloride, acetic anhydride)

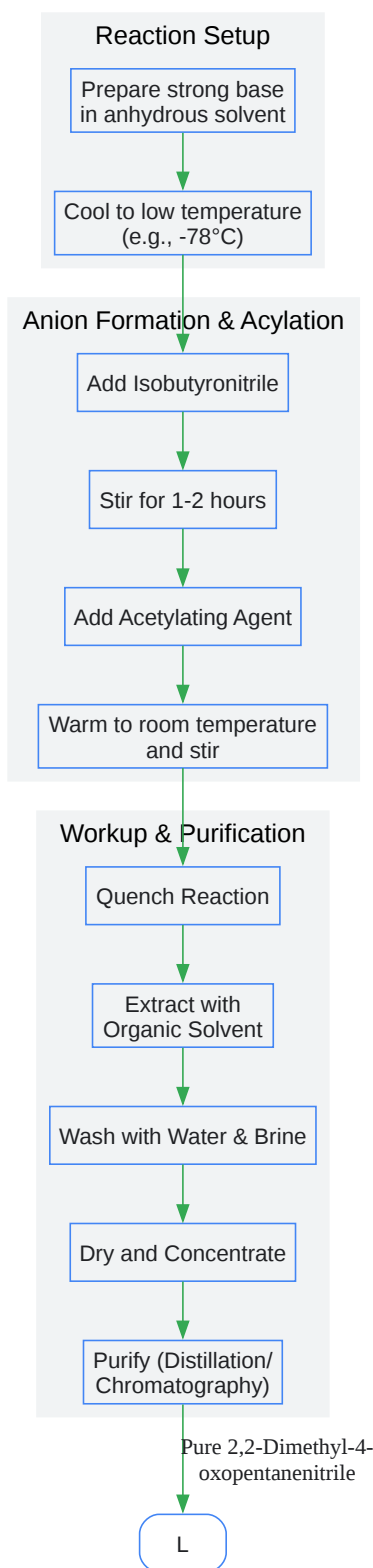
- Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium amide, potassium tert-butoxide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Saturated aqueous quenching solution (e.g., ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Brine
- Anhydrous drying agent (e.g., MgSO_4 , Na_2SO_4)

Procedure:

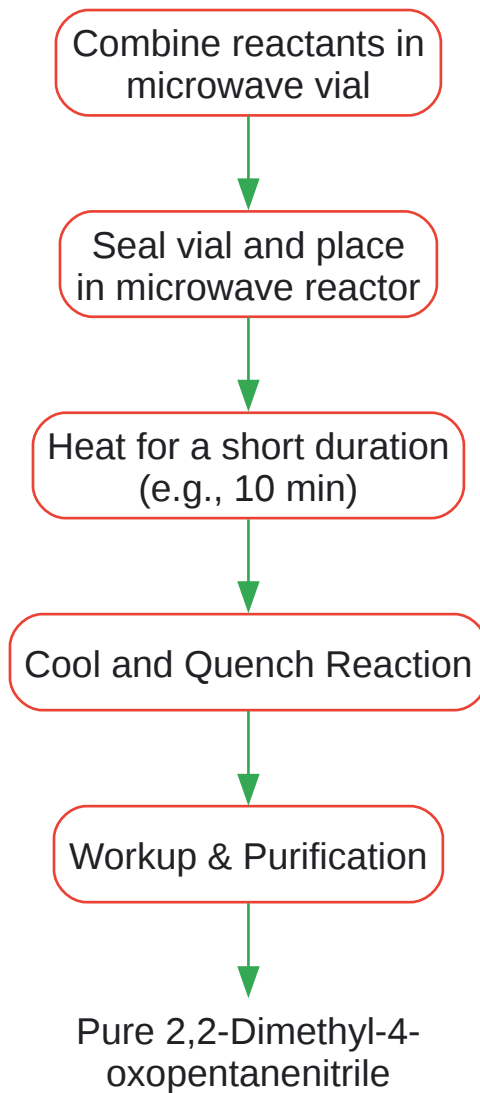
- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the strong base in the anhydrous solvent.
- Cool the solution to a low temperature (e.g., $-78\text{ }^\circ\text{C}$ for LDA).
- Slowly add isobutyronitrile dropwise to the base solution. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the isobutyronitrile anion.[9]
- Add the acetylating agent dropwise to the reaction mixture at the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[1]
- Quench the reaction by carefully adding a saturated aqueous solution of an appropriate quenching agent (e.g., ammonium chloride).[9]
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and then with brine.[9]
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or column chromatography on silica gel.[\[1\]](#)

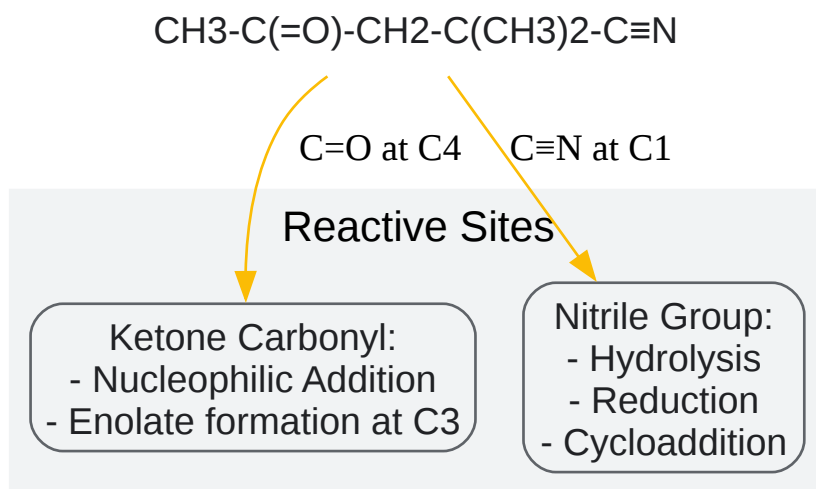
Classical Thermal Synthesis Workflow



Microwave-Assisted Synthesis Workflow



Key Reactive Sites of 2,2-Dimethyl-4-oxopentanenitrile



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethyl-4-oxopentanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14746396#compound-x-iupac-name-and-structure\]](https://www.benchchem.com/product/b14746396#compound-x-iupac-name-and-structure)

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